molecular formula C12H16N2O B12446640 (S)-5-Benzyl-1-methylpiperazin-2-one

(S)-5-Benzyl-1-methylpiperazin-2-one

Cat. No.: B12446640
M. Wt: 204.27 g/mol
InChI Key: AKDJPULYWQWHOS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Benzyl-1-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. This compound is characterized by a benzyl group attached to the nitrogen atom at the 5-position and a methyl group at the 1-position of the piperazine ring. The presence of the chiral center at the 5-position makes it an enantiomerically pure compound, which can have significant implications in its biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-1-methylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of (S)-1-benzyl-2-chloroethylamine with methylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-1-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-Benzyl-1-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Benzyl-1-methylpiperazin-2-one: The enantiomer of (S)-5-Benzyl-1-methylpiperazin-2-one, which may have different biological activities and properties.

    1-Benzylpiperazine: A structurally similar compound lacking the methyl group at the 1-position.

    1-Methylpiperazine: A related compound without the benzyl group at the 5-position.

Uniqueness

This compound is unique due to its chiral nature and the presence of both benzyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(5S)-5-benzyl-1-methylpiperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-14-9-11(13-8-12(14)15)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3/t11-/m0/s1

InChI Key

AKDJPULYWQWHOS-NSHDSACASA-N

Isomeric SMILES

CN1C[C@@H](NCC1=O)CC2=CC=CC=C2

Canonical SMILES

CN1CC(NCC1=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.